molecular formula C24H22ClN3O4 B11284633 2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11284633
M. Wt: 451.9 g/mol
InChI Key: IGWMGYROPLHNJP-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The chlorophenyl and furan-2-ylmethyl groups are then introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.

    Reduction: The carbonyl groups in the imidazolidinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for

Properties

Molecular Formula

C24H22ClN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H22ClN3O4/c1-2-16-5-9-18(10-6-16)26-22(29)14-21-23(30)28(19-11-7-17(25)8-12-19)24(31)27(21)15-20-4-3-13-32-20/h3-13,21H,2,14-15H2,1H3,(H,26,29)

InChI Key

IGWMGYROPLHNJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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